molecular formula C11H14ClN3O2 B1457923 1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride CAS No. 1211498-72-4

1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride

Cat. No. B1457923
M. Wt: 255.7 g/mol
InChI Key: WMYYJAWFIILVEB-UHFFFAOYSA-N
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Description

The compound “1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride” is a chemical compound with a complex structure1. However, there is limited information available about this specific compound.



Synthesis Analysis

The synthesis of similar compounds has been described in the literature23. For instance, the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine has been detailed in a patent3. The process involves the reaction of 4-methoxyphenylacetic acid with oxalyl chloride, followed by several other steps2. However, the exact synthesis process for “1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride” may vary and would need to be developed.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. The ChemSpider database provides some information on a similar compound, 1-(4-Methoxyphenyl)ethanamine1. However, the exact molecular structure of “1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride” would need to be confirmed through experimental methods.



Chemical Reactions Analysis

The chemical reactions involving “1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride” are not well-documented. However, similar compounds such as 4-Methoxyphenethylamine have been studied1.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through experimental methods. Some properties of a similar compound, 1-(4-Methoxyphenyl)ethanamine, are available on ChemSpider1. However, the exact properties of “1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride” would need to be determined experimentally.


Scientific Research Applications

Synthesis and Characterization

A series of novel derivatives of 1,3,4-oxadiazoles, closely related to the compound , containing 5-phenyl thiophene moiety, has been synthesized to study their anticancer properties. This research highlights the synthetic pathways and structural characterization, including spectral analyses such as 1H-NMR, 13C NMR, and MS, showcasing the compound's potential in medicinal chemistry and drug development (Adimule et al., 2014).

Anticancer Activity

The synthesized oxadiazole derivatives were evaluated for their cytotoxicity against various cancer cell lines, including HepG2, Caco-2, and PANC-1. Among them, specific compounds demonstrated moderate to significant cytotoxic effects, indicating the potential application of such compounds in cancer treatment. This research contributes to the understanding of the compound's role in developing new therapeutic agents (Adimule et al., 2014).

Antimicrobial and Antiproliferative Activity

Further studies on similar oxadiazole derivatives have shown that they possess antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. Moreover, these compounds have been screened for their antiproliferative activity against selected human tumor cell lines, demonstrating their potential as chemotherapeutic agents. This underscores the versatility of oxadiazole compounds in addressing both infectious diseases and cancer (Kaya et al., 2017).

Structural Analysis and Design

The design and synthesis of oxadiazole derivatives, including those with a methoxyphenyl group, are crucial for developing new pharmaceutical agents. Structural analysis, including X-ray diffraction and DFT calculations, provides insights into the compounds' molecular conformations and reactive sites, facilitating the design of molecules with enhanced biological activity. This aspect of research aids in the rational design of new compounds with potential applications in drug discovery and development (Kumara et al., 2017).

Safety And Hazards

The safety and hazards associated with “1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride” are not known. It’s always important to handle chemical compounds with care and follow appropriate safety protocols.


Future Directions

The future directions for research on “1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride” could include further studies on its synthesis, structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored.


Please note that this analysis is based on the limited information available and the exact details may vary. Further research and experimental data would be needed for a more comprehensive understanding of this compound.


properties

IUPAC Name

1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-7(12)11-13-10(14-16-11)8-3-5-9(15-2)6-4-8;/h3-7H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYYJAWFIILVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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